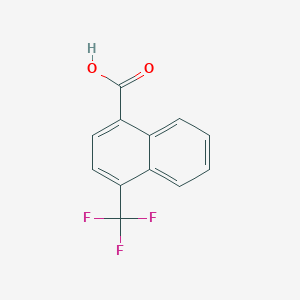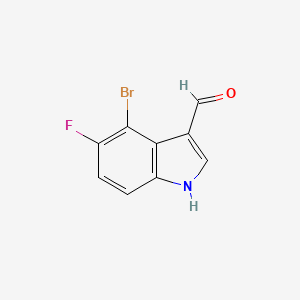
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms at the 4th and 5th positions of the indole ring, respectively, and an aldehyde group at the 3rd position. The unique structure of this compound makes it an important intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of indole derivatives followed by formylation. For instance, the bromination of 5-fluoroindole can be achieved using bromine in the presence of a suitable catalyst. The resulting 4-bromo-5-fluoroindole can then be subjected to formylation using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation: 4-Bromo-5-fluoro-1H-indole-3-carboxylic acid.
Reduction: 4-Bromo-5-fluoro-1H-indole-3-methanol.
Coupling Reactions: Various biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
4-Bromo-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-1H-indole-3-carbaldehyde: Lacks the bromine atom, leading to different chemical properties and applications.
4-Chloro-5-fluoro-1H-indole-3-carbaldehyde: Similar structure but with chlorine instead of bromine, which can alter its reactivity and interactions.
Propiedades
Fórmula molecular |
C9H5BrFNO |
|---|---|
Peso molecular |
242.04 g/mol |
Nombre IUPAC |
4-bromo-5-fluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5BrFNO/c10-9-6(11)1-2-7-8(9)5(4-13)3-12-7/h1-4,12H |
Clave InChI |
QYQARWOJKGPNCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC=C2C=O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


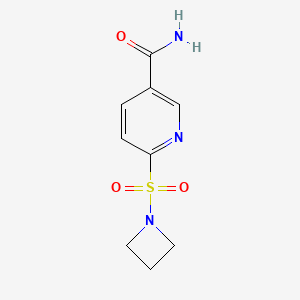
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)



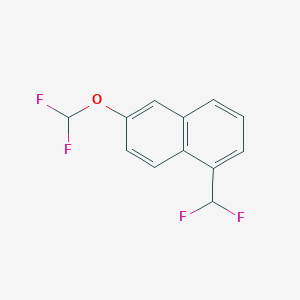


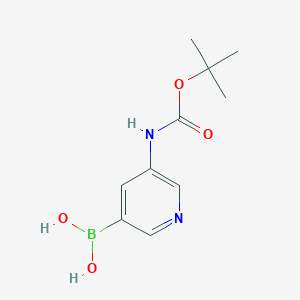
![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
![1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one](/img/structure/B11871425.png)

